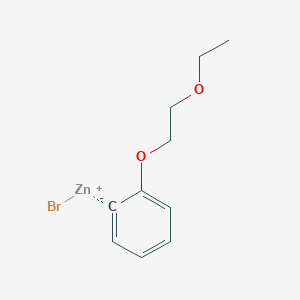
2-(2-Ethoxyethoxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyethoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)phenylzinc bromide typically involves the reaction of 2-(2-ethoxyethoxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2-(2-ethoxyethoxy)bromobenzene+Zn→2-(2-ethoxyethoxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
2-(2-Ethoxyethoxy)phenylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding phenols.
Reduction: Undergoing reduction to form simpler hydrocarbons.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
科学的研究の応用
2-(2-Ethoxyethoxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism by which 2-(2-ethoxyethoxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the phenyl group to another molecule. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyethoxy)phenylzinc bromide
- 2-(2-Propoxyethoxy)phenylzinc bromide
- 2-(2-Butoxyethoxy)phenylzinc bromide
Uniqueness
2-(2-Ethoxyethoxy)phenylzinc bromide is unique due to its specific ethoxyethoxy substituent, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in certain synthetic applications where other organozinc compounds may not perform as well.
特性
分子式 |
C10H13BrO2Zn |
|---|---|
分子量 |
310.5 g/mol |
IUPAC名 |
bromozinc(1+);2-ethoxyethoxybenzene |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-2-11-8-9-12-10-6-4-3-5-7-10;;/h3-6H,2,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
WMFOYBPSQZJWRZ-UHFFFAOYSA-M |
正規SMILES |
CCOCCOC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



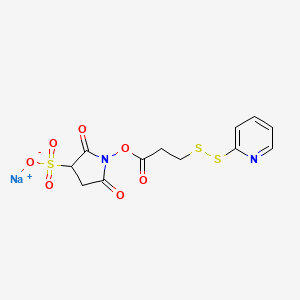
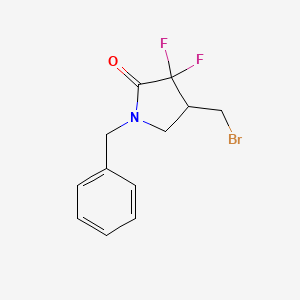
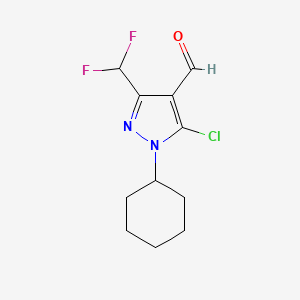
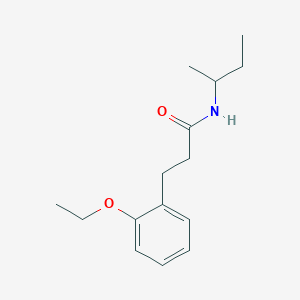
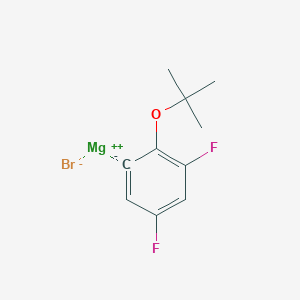

![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
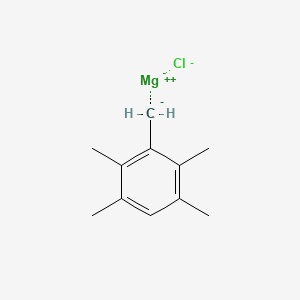
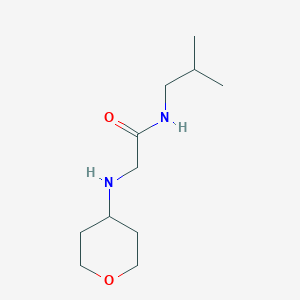


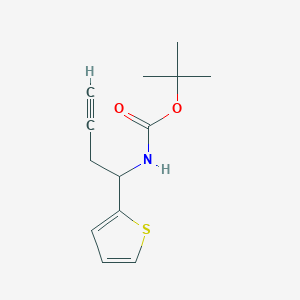
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
